Oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Bismuth titanium oxide can be synthesized through several methods:

Solid-State Reaction: Heating a mixture of bismuth and titanium oxides at temperatures ranging from 730°C to 850°C forms Bi₁₂TiO₂₀.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the desired oxide.

Electrospinning: A solution containing bismuth nitrate and tetrabutyl titanate is electrospun to form nanofibers, which are then sintered in a hydrogen atmosphere.

Industrial Production Methods: Industrial production often employs the solid-state reaction method due to its simplicity and scalability. The Czochralski process is also used to grow millimeter-sized single crystals of Bi₁₂TiO₂₀ from the molten phase at temperatures between 880°C and 900°C .

Types of Reactions:

Oxidation: Bismuth titanium oxide can undergo oxidation reactions, forming various oxides depending on the conditions.

Substitution: The compound can participate in substitution reactions, where bismuth or titanium atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Various metal salts and alkoxides.

Major Products Formed:

Oxidation: Formation of higher oxides like Bi₂O₃.

Reduction: Formation of lower oxides or elemental bismuth and titanium.

Substitution: Formation of doped bismuth titanium oxides with altered properties.

科学的研究の応用

Bismuth titanium oxide has a wide range of applications in scientific research:

作用機序

The unique properties of bismuth titanium oxide are attributed to its ability to undergo reversible changes in refractive index under applied electric fields or illumination . This electrooptical effect is due to the alignment of dipoles within the crystal structure, which alters the material’s optical properties. The photorefractive effect involves the generation of charge carriers under illumination, leading to changes in the refractive index .

類似化合物との比較

- Bismuth Silicon Oxide (Bi₄Si₃O₁₂)

- Bismuth Vanadium Oxide (BiVO₄)

- Bismuth Tungstate (Bi₂WO₆)

Comparison: Bismuth titanium oxide stands out due to its higher photorefractive and electrooptical effects compared to other bismuth-based oxides . While compounds like bismuth vanadium oxide and bismuth tungstate are also used in photocatalysis and electronic applications, bismuth titanium oxide’s unique crystal structure and properties make it particularly suitable for applications requiring real-time holography and image processing .

特性

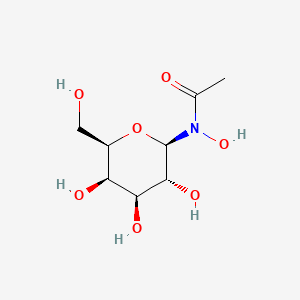

分子式 |

Bi2O7Ti2 |

|---|---|

分子量 |

625.69 g/mol |

IUPAC名 |

oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium |

InChI |

InChI=1S/2Bi.7O.2Ti |

InChIキー |

RXSQQXALSYZCOR-UHFFFAOYSA-N |

正規SMILES |

O=[Ti](O[Ti](=O)O[Bi]=O)O[Bi]=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)